2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is part of a broader class of heterocyclic compounds with potential applications in medicinal chemistry. For instance, a study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, highlight the therapeutic potential of structurally complex heterocycles for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another study by Hossan et al. (2012) focuses on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial activity. These compounds were synthesized using citrazinic acid as a starting material and were found to exhibit significant antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZSDUUBQMFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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